molecular formula C23H26N2O4 B14777183 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-3-YL-propionic acid

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-piperidin-3-YL-propionic acid

Cat. No.: B14777183
M. Wt: 394.5 g/mol
InChI Key: XMUBNCKNRPJCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidyl moiety, and a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the deprotection of the Fmoc group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can streamline the production process, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a useful tool for investigating biochemical pathways .

Medicine

Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate the binding of the compound to proteins, while the piperidyl moiety can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-piperidyl)propanoic acid apart from similar compounds is its specific combination of functional groups. The presence of the piperidyl moiety provides unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-piperidin-3-ylpropanoic acid

InChI

InChI=1S/C23H26N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-21,24H,5-6,11-14H2,(H,25,28)(H,26,27)

InChI Key

XMUBNCKNRPJCIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.